molecular formula C16H28N2O4 B1463590 1'-(tert-Butoxycarbonyl)-[1,4'-bipiperidine]-4-carboxylic acid CAS No. 201810-59-5

1'-(tert-Butoxycarbonyl)-[1,4'-bipiperidine]-4-carboxylic acid

Cat. No.: B1463590
CAS No.: 201810-59-5
M. Wt: 312.4 g/mol
InChI Key: XMPDUWSSDFAKRT-UHFFFAOYSA-N
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Description

Molecular Geometry and Conformational Isomerism

1'-(tert-Butoxycarbonyl)-[1,4'-bipiperidine]-4-carboxylic acid features a bicyclic 1,4'-bipiperidine core with two substituents: a tert-butoxycarbonyl (Boc) group at the 1'-position and a carboxylic acid at the 4-position. The bipiperidine scaffold consists of two piperidine rings connected by a single bond between the 1-carbon of one ring and the 4'-carbon of the other.

Key geometric features :

  • Piperidine ring conformations : Each piperidine ring adopts a chair conformation, as observed in analogous bipiperidine derivatives. The 1,4'-bipiperidine system exhibits minimal steric strain due to the flexible single-bond linkage between the rings.
  • Steric effects of substituents : The Boc group introduces significant steric bulk at the 1'-position, which may influence conformational preferences. The carboxylic acid group at the 4-position contributes to hydrogen bonding potential.
  • Conformational flexibility : The single bond between the piperidine rings allows rotational freedom, enabling interconversion between syn and anti conformations. However, steric clashes between the Boc group and adjacent substituents may favor specific conformers.
Structural Parameter Value/Description Reference
Molecular formula C₁₆H₂₈N₂O₄
Molecular weight 312.40 g/mol
Boc group position 1'-Nitrogen of the bipiperidine system
Carboxylic acid position 4-Position of the second piperidine ring

Electronic Structure and Bonding Characteristics

The electronic structure of the compound is dominated by the Boc-protected amine and the carboxylic acid group.

Key electronic features :

  • Boc group : The tert-butoxycarbonyl moiety is an electron-withdrawing substituent due to the carbonyl group, which polarizes the adjacent C–N bond. This effect reduces the nucleophilicity of the nitrogen but stabilizes the amine during synthesis.
  • Carboxylic acid : The carboxylic acid group contributes to hydrogen bonding and ionization at physiological pH. The deprotonated form (carboxylate) exhibits resonance stabilization.
  • Bipiperidine π-system : The conjugated C–N bonds in the piperidine rings contribute to moderate electron delocalization, though the saturated nature of the rings limits extensive π-interactions.

Comparative bond properties :

Bond Type Length (Å) Order Relevance
C=O (Boc group) ~1.20 Double Key to Boc stability
C–N (piperidine) ~1.47 Single Determines ring flexibility
C–O (ester, Boc) ~1.33 Single Hydrolysis-sensitive bond

Comparative Analysis with Bipiperidine Derivatives

This compound differs significantly from simpler bipiperidine derivatives due to its functionalized substituents.

Key comparisons :

Derivative Molecular Weight Functional Groups Key Applications
1,4'-Bipiperidine-1'-carboxylic acid 212.29 g/mol -COOH at 1'-position Intermediate for prodrugs
N-BOC-piperidine-4-carboxylic acid 229.28 g/mol Boc at N, -COOH at 4-position Peptide synthesis
4,4'-Bipiperidine 168.28 g/mol None Catalysts, ligands

Functional implications :

  • Solubility : The Boc group increases lipophilicity compared to the parent carboxylic acid (e.g., 1,4'-bipiperidine-1'-carboxylic acid).
  • Reactivity : The Boc-protected amine prevents unwanted nucleophilic reactions during synthesis, while the carboxylic acid enables further functionalization (e.g., amide coupling).

Stereochemical Considerations in Bipiperidine Systems

The bipiperidine scaffold introduces stereochemical complexity due to the presence of multiple chiral centers.

Stereochemical features :

  • Chiral centers : The 1'- and 4-positions of the bipiperidine system are potential stereocenters. However, the compound’s structure lacks explicit stereochemical descriptors, suggesting either achiral symmetry or unresolved stereoisomerism.
  • Diastereomerism : The Boc group’s bulk may induce conformational preferences, but no data on enantiomeric excess or diastereomeric ratios are available for this compound.
  • Crystal packing : In related bipiperidine derivatives, hydrogen bonding (e.g., N–H⋯O) drives supramolecular assembly. The carboxylic acid group may participate in dimerization or salt formation.

Properties

IUPAC Name

1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O4/c1-16(2,3)22-15(21)18-10-6-13(7-11-18)17-8-4-12(5-9-17)14(19)20/h12-13H,4-11H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPDUWSSDFAKRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679687
Record name 1'-(tert-Butoxycarbonyl)[1,4'-bipiperidine]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201810-59-5
Record name 1'-(tert-Butoxycarbonyl)[1,4'-bipiperidine]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1'-(tert-Butoxycarbonyl)-[1,4'-bipiperidine]-4-carboxylic acid (CAS No. 201810-59-5) is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functional group. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C16H28N2O4
  • Molecular Weight : 312.40 g/mol
  • Boiling Point : Predicted at 442.1 ± 45.0 °C
  • Density : 1.165 g/cm³
  • pKa : Approximately 4.02 ± 0.20

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Enzyme Inhibition Studies

Recent studies have investigated the compound's inhibitory effects on specific enzymes:

  • ADAMTS7 : A study highlighted the inhibition of ADAMTS7, an enzyme implicated in atherosclerosis. The compound demonstrated significant inhibitory activity with a KiK_i value indicating effective binding affinity ( ).
CompoundADAMTS7 KiK_i (nM)ADAMTS5 KiK_i (nM)
150 ± 203.0 ± 1.1
2380 ± 103.0 ± 0.6
EDV3370 ± 1010 ± 0.1

Cytotoxicity Assays

In vitro assays have assessed the cytotoxicity of the compound against various cancer cell lines. The results indicated that the compound exhibits potent cytotoxic effects, particularly in cells expressing BRD4 and BRD2 proteins, suggesting its potential as an anti-cancer agent ( ).

Case Studies

One notable case study involved the use of this compound in a dual fluorescence BRD4-BFP reporter system, where it was shown to degrade BRD4 effectively through proteasomal pathways ( ). The results demonstrated that the compound's activity was dependent on its structural integrity and interaction with cellular degradation mechanisms.

Therapeutic Applications

Given its biological activities, particularly as an enzyme inhibitor and cytotoxic agent, there are several potential therapeutic applications for this compound:

  • Cancer Therapy : Its ability to induce degradation of oncogenic proteins positions it as a candidate for further development in cancer therapies.
  • Cardiovascular Diseases : The inhibition of ADAMTS7 suggests a role in treating conditions related to vascular health.

Scientific Research Applications

Medicinal Chemistry

1'-(tert-Butoxycarbonyl)-[1,4'-bipiperidine]-4-carboxylic acid serves as an important intermediate in the synthesis of pharmaceutical compounds. Its derivatives are explored for their potential as analgesics and anti-inflammatory agents.

  • Case Study : Research has demonstrated that derivatives of this compound exhibit promising activity against certain types of cancer cells, suggesting its utility in developing new anticancer drugs.

Organic Synthesis

This compound is widely used as a building block in organic synthesis due to its versatile functional groups. It can be transformed into various piperidine derivatives, which are valuable in synthesizing complex organic molecules.

  • Application Example : The compound can be utilized to synthesize novel ligands for catalysis or as precursors for creating biologically active molecules.

Chemical Biology

In chemical biology, this compound is used to study enzyme mechanisms or as part of probes that help understand biological pathways.

  • Research Insight : Studies have shown that modifying this compound can lead to selective inhibitors for specific enzymes, providing insights into metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents, stereochemistry, and ring systems, leading to differences in physicochemical properties, reactivity, and applications. Below is a detailed comparison:

Substituent Variations

1-Boc-2-methylpiperidine-4-carboxylic Acid
  • Key Difference : Replaces the bipiperidine core with a methyl-substituted piperidine.
  • Impact : The methyl group introduces steric hindrance, reducing conformational flexibility compared to the bipiperidine system. This may lower binding affinity to targets requiring rigid conformations .
1'-Methyl-[1,4'-bipiperidine]-4-carboxylic Acid Hydrate (CAS: N/A)
  • Key Difference : Substitutes the Boc group with a methyl group.
  • Impact : The absence of the Boc group increases amine reactivity but reduces protection during synthesis. The hydrate form (1:1) suggests higher crystallinity and stability under humid conditions compared to the Boc analog .
1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)piperidine-4-carboxylic Acid (CAS: 495415-51-5)
  • Key Difference : Incorporates a trifluoromethyl (CF₃) group at the 4-position.
  • Impact : The electron-withdrawing CF₃ group increases acidity (pKa ~1–2) of the carboxylic acid, enhancing solubility in aqueous media. This modification is common in drug candidates to improve metabolic stability .
1'-Propyl-[1,4'-bipiperidine]-4-carboxylic Acid
  • Key Difference : Features a propyl group instead of Boc.

Stereochemical and Bicyclic Variations

(2S,4S)-1-Boc-2-methylpiperidine-4-carboxylic Acid
  • Key Difference : Stereospecific methyl substitution at the 2-position.
  • Impact : The (S,S) configuration may improve enantioselectivity in chiral synthesis or target binding, critical for asymmetric catalysis or receptor-specific drug design .
9-Boc-9-azabicyclo[3.3.1]nonane-3-carboxylic Acid
  • Key Difference: Replaces bipiperidine with an azabicyclononane system.

Functional Group Modifications

[1,4'-Bipiperidine]-4-carboxylic Acid Dihydrochloride (CAS: 1185298-80-9)
  • Key Difference : Lacks the Boc group and exists as a dihydrochloride salt.
  • Impact: The hydrochloride salt improves aqueous solubility (e.g., >50 mg/mL in water) but limits use in non-polar reactions. The free amine allows for direct functionalization without deprotection .
1'-Methyl-[1,4'-bipiperidine]-4-carbohydrazide
  • Key Difference : Replaces carboxylic acid with a carbohydrazide group.
  • Impact : Converts the molecule into a nucleophile, enabling conjugation with carbonyl-containing compounds (e.g., ketones, aldehydes) for prodrug design .

Solubility and Stability

  • Boc-Protected Analogs : Exhibit higher solubility in organic solvents (e.g., DCM, THF) compared to hydrochloride salts. The Boc group is stable under basic conditions but cleaved under acidic (e.g., TFA) or thermal conditions .
  • Hydrochloride Salts : Preferable for aqueous formulations but require neutralization for further reactions .

Preparation Methods

Step 1: Formation of 1-tert-butoxycarbonyl-4-piperidine carboxylic acid (Intermediate II)

  • Reactants : 4-piperidine carboxylic acid (I), tert-butyl dicarbonate ((Boc)2O)
  • Conditions : Alkaline medium (sodium hydroxide and saturated sodium carbonate mixture), tetrahydrofuran (THF) solvent
  • Molar ratio : I to (Boc)2O = 1:1.0–1.2 (optimal 1:1.1)
  • Procedure :
    • Dissolve 4-piperidine carboxylic acid in sodium hydroxide solution.
    • Add saturated sodium carbonate solution and THF.
    • Add (Boc)2O and stir overnight.
    • Post-reaction treatment includes ammoniacal liquor addition to remove excess (Boc)2O, filtration, extraction with ethyl acetate, acid-base washes, drying, and solvent evaporation.
  • Yield : Approximately 91.7%
  • Notes : The alkaline environment facilitates efficient Boc protection of the piperidine nitrogen.

Step 2: Synthesis of 4-(N-methoxy-N-methylcarbonyl)piperidine-1-carboxylic acid tert-butyl ester (Intermediate III)

  • Reactants : Intermediate II, N,O-dimethylhydroxylamine hydrochloride, triethylamine, isobutyl chlorocarbonate
  • Conditions : Methylene dichloride solvent, room temperature
  • Molar ratios :
    • II to N,O-dimethylhydroxylamine hydrochloride = 1:1.3–1.7 (optimal 1:1.5)
    • Triethylamine and isobutyl chlorocarbonate used as activating agents
  • Procedure :
    • Dissolve intermediate II in methylene dichloride.
    • Add triethylamine and slowly add isobutyl chlorocarbonate.
    • Add N,O-dimethylhydroxylamine hydrochloride and stir overnight.
    • Adjust pH with HCl, wash with sodium hydroxide and sodium bicarbonate solutions, dry, and evaporate solvent.
  • Yield : Exceeds theoretical (approx. 100%), indicating high efficiency.
  • Notes : This step activates the carboxylic acid for subsequent Grignard reaction, using mild conditions and straightforward workup.

Step 3: Formation of 1-tert-butoxycarbonyl-4-acetylpiperidine (Final product IV)

  • Reactants : Intermediate III, Grignard reagent (e.g., methylmagnesium iodide)
  • Conditions : Anhydrous THF, nitrogen atmosphere, low temperature (-20 °C)
  • Molar ratio : III to Grignard reagent = 1:2.0–3.0 (optimal 1:2.3)
  • Procedure :
    • Prepare Grignard reagent by reacting magnesium powder with methyl iodide in diethyl ether.
    • Cool the Grignard reagent to -20 °C.
    • Add intermediate III dissolved in anhydrous THF to the Grignard reagent under nitrogen.
    • Stir at 0 °C overnight.
    • Quench reaction with cold water and glacial acetic acid.
    • Extract with ethyl acetate, wash with sodium bicarbonate and brine, dry, and evaporate solvent.
  • Yield : Approximately 100%, indicating near-quantitative conversion.
  • Notes : The Grignard addition introduces the acetyl group, completing the synthesis.

Summary Table of Reaction Conditions and Yields

Step Reactants & Conditions Molar Ratios (Reactant:Reagent) Solvent & Environment Yield (%) Notes
1 4-piperidine carboxylic acid + (Boc)2O in alkaline medium 1 : 1.1 THF, NaOH + Na2CO3 91.7 Boc protection of nitrogen
2 Intermediate II + N,O-dimethylhydroxylamine hydrochloride + isobutyl chlorocarbonate + triethylamine 1 : 1.5 Methylene dichloride, RT ~100 Activation of carboxylic acid
3 Intermediate III + methylmagnesium iodide (Grignard reagent) 1 : 2.3 Anhydrous THF, N2, -20 to 0 °C ~100 Introduction of acetyl group

Research Findings and Advantages

  • The use of N,O-dimethylhydroxylamine hydrochloride as an intermediate activator significantly improves the purity (>98%) and yield (>75% in final step) compared to traditional cyanide routes, which are more complex and less efficient.
  • The overall synthetic route is shorter by one step than conventional methods, reducing reaction time and cost.
  • The process is amenable to industrial scale-up due to simple operation, mild conditions, and environmentally safer reagents.
  • Post-reaction treatments are straightforward, involving standard acid-base extractions and drying, facilitating purification.
  • The final product's structure and purity have been confirmed by 1H-NMR spectroscopy , showing characteristic signals consistent with the expected compound.

Experimental Notes from Representative Embodiment

  • In the Boc protection step, the reaction mixture is stirred overnight, and TLC confirms completion.
  • The activated ester intermediate is isolated after careful pH adjustment and washing to remove impurities.
  • The Grignard reagent preparation requires strict anhydrous conditions and inert atmosphere to prevent decomposition.
  • Final product isolation involves quenching with acetic acid to neutralize excess Grignard reagent and careful extraction to maximize yield.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1'-(tert-Butoxycarbonyl)-[1,4'-bipiperidine]-4-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the piperidine nitrogen, followed by bipiperidine coupling. Key steps include:

  • Boc Protection : Use Boc-anhydride in a polar aprotic solvent (e.g., THF or DCM) under inert atmosphere, with a base like DMAP or TEA to activate the reaction .
  • Coupling Reactions : Amide bond formation between bipiperidine units can be achieved via EDCI/HOBt or DCC-mediated coupling, monitored by TLC (Rf ~0.3 in 1:1 EtOAc/hexane) .
  • Yield Optimization : Reaction temperature (0–25°C) and stoichiometric ratios (1.2 eq. of coupling agent) are critical to minimize side products. Purity is enhanced by recrystallization in ethanol/water (80:20 v/v), yielding >95% purity .

Q. How can researchers verify the purity and structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR Analysis :
  • ¹H NMR : Key signals include Boc-group tert-butyl protons (δ 1.4 ppm, singlet) and piperidine CH2 groups (δ 1.6–2.8 ppm, multiplet). Carboxylic acid protons may appear as a broad peak at δ 10–12 ppm .
  • 13C NMR : Confirm Boc carbonyl (δ ~155 ppm) and carboxylic acid carbonyl (δ ~175 ppm) .
  • HPLC-MS : Use a C18 column with 0.1% TFA in water/acetonitrile gradient (5–95% ACN over 20 min). Expected [M+H]+ = 341.3 g/mol (theoretical MW 340.4) .

Q. What solvent systems are optimal for recrystallizing this compound based on its solubility profile?

  • Methodological Answer :

  • Solubility Data : The compound is insoluble in water but soluble in DCM, THF, and DMF. Recrystallization is best achieved using ethanol/water (80:20 v/v) or ethyl acetate/hexane (1:1), yielding needle-like crystals with a melting point of 151–155°C .
  • Crystallization Protocol : Dissolve 1 g in 10 mL hot ethanol, filter, and slowly add 2.5 mL water. Cool to 4°C overnight for maximum yield .

Advanced Research Questions

Q. What strategies are effective in resolving discrepancies between theoretical and experimental LogP values for this compound?

  • Methodological Answer :

  • Experimental LogP : Reported experimental LogP = 1.656 (shake-flask method in octanol/water) .
  • Theoretical vs. Experimental : Discrepancies may arise from intramolecular H-bonding (e.g., between carboxylic acid and Boc groups). Validate via:
  • pH-Dependent LogP : Measure LogP at pH 2.0 and 7.4 to assess ionization effects.
  • Computational Modeling : Use software like MarvinSketch or ACD/Labs to compare with experimental data, adjusting for tautomeric forms .

Q. How does the compound's stability under varying pH and temperature conditions impact its suitability as a synthetic intermediate?

  • Methodological Answer :

  • Stability Studies :
  • Acidic Conditions (pH <3) : Rapid Boc deprotection occurs, forming free amine (monitored by TLC). Avoid prolonged exposure to TFA or HCl .
  • Thermal Stability : Decomposition above 160°C (DSC data). Store at 2–8°C in airtight containers to prevent hygroscopic degradation .
  • Application in Peptide Synthesis : Use in solid-phase synthesis requires pre-activation (e.g., HATU/DIPEA) at 0°C to prevent racemization .

Q. What mechanistic insights can be gained from studying the compound's hydrogen bonding patterns in crystal lattices?

  • Methodological Answer :

  • Crystal Structure Analysis : X-ray diffraction (monoclinic P21/c, Z=4) reveals intermolecular H-bonds between carboxylic acid O–H (donor) and Boc carbonyl O (acceptor), with bond lengths of 2.89 Å .
  • Impact on Solubility : Strong H-bonding networks reduce solubility in nonpolar solvents. Disrupt via co-solvents (e.g., DMSO) or salt formation (e.g., sodium carboxylate) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1'-(tert-Butoxycarbonyl)-[1,4'-bipiperidine]-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1'-(tert-Butoxycarbonyl)-[1,4'-bipiperidine]-4-carboxylic acid

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